molecular formula C21H24N4O2 B254624 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide

カタログ番号 B254624
分子量: 364.4 g/mol
InChIキー: WUMVUSWYVOTBAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide, also known as Compound 401, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized by a team of researchers at the University of California, San Francisco, and has since been the subject of several scientific studies.

作用機序

The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 involves the inhibition of several key enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, in cancer cells, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 inhibits the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 inhibits the activity of NF-kappaB, which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 induces apoptosis, inhibits angiogenesis, and reduces cell migration and invasion. In Alzheimer's disease, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 reduces the levels of beta-amyloid plaques in the brain and improves cognitive function. In Parkinson's disease, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 protects dopaminergic neurons from oxidative stress and inflammation and improves motor function.

実験室実験の利点と制限

The advantages of using N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 in lab experiments include its limited solubility in aqueous solutions and its high cost.

将来の方向性

There are several future directions for research on N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401. One possible direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401. Additionally, further studies are needed to understand the long-term safety and efficacy of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 in humans.

合成法

The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 involves several steps, including the reaction of 3-aminoisoindole with ethyl 2-(2-tert-butyl-4-methylphenoxy)acetate, followed by deprotection and cyclization to yield the final product. The synthesis method has been optimized to produce high yields of pure N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401.

科学的研究の応用

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 has been shown to reduce the levels of beta-amyloid plaques in the brain, which are associated with the development of Alzheimer's disease. In Parkinson's disease research, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 has been shown to protect dopaminergic neurons from oxidative stress and inflammation.

特性

製品名

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide

分子式

C21H24N4O2

分子量

364.4 g/mol

IUPAC名

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide

InChI

InChI=1S/C21H24N4O2/c1-13-9-10-17(16(11-13)21(2,3)4)27-12-18(26)24-25-20-15-8-6-5-7-14(15)19(22)23-20/h5-11H,12H2,1-4H3,(H,24,26)(H2,22,23,25)

InChIキー

WUMVUSWYVOTBAH-UHFFFAOYSA-N

異性体SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N)C(C)(C)C

SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N)C(C)(C)C

正規SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。